4-Bromo-2-fluorophenylthiocyanate

Synthetic Chemistry Process Development Procurement Specifications

4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is a strategic aryl thiocyanate building block with a 4-bromo-2-fluoro substitution pattern activating distinct positions for SNAr and cross-coupling. The -SCN handle enables S-CN cleavage derivatization, ideal for antimycobacterial library and heterocycle synthesis. Supplied as a crystalline solid with ≥97% GC purity, its consistent form ensures accurate weighing and minimized catalyst poisoning in scale-up.

Molecular Formula C7H3BrFNS
Molecular Weight 232.07
CAS No. 2149597-41-9
Cat. No. B2688936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorophenylthiocyanate
CAS2149597-41-9
Molecular FormulaC7H3BrFNS
Molecular Weight232.07
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)SC#N
InChIInChI=1S/C7H3BrFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H
InChIKeyMYGLERGEYAOHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9): Structural Profile and Procurement-Ready Specifications


4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is a halogenated aryl thiocyanate with the molecular formula C7H3BrFNS and a molecular weight of 232.07 g/mol . The compound features a thiocyanate group (-SCN) attached to a benzene ring bearing bromine at the 4-position and fluorine at the 2-position, which imparts distinct electronic and steric properties influencing its reactivity profile [1]. Commercially available with a purity of ≥97.65% by GC area normalization, this compound is supplied as a faint to dark yellow crystalline solid and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails: Critical Differentiators of 4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9)


Aryl thiocyanates are not interchangeable commodities; subtle variations in halogen substitution patterns profoundly alter electronic density, steric accessibility, and leaving group propensity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. The specific 4-bromo-2-fluoro substitution in 4-bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) creates a unique electronic environment where the electron-withdrawing bromine and fluorine atoms activate distinct positions on the aromatic ring, while the thiocyanate group serves as a versatile handle for further derivatization via S–CN bond cleavage [2]. Furthermore, regioisomers with different halogen placement—such as 2-bromo-4-fluorophenyl isothiocyanate (CAS 175205-35-3)—exhibit divergent physical states and melting points, directly impacting handling, formulation, and reaction optimization . Substituting with an isothiocyanate analog (CAS 81171-71-3) introduces an NCS rather than SCN functional group, which displays markedly different reactivity and toxicological profiles .

Quantitative Differentiation Evidence for 4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9)


Physical Form and Handling Advantage Over Isothiocyanate Analogs

4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is supplied as a solid crystalline material , whereas its closely related isothiocyanate isomer, 4-bromo-2-fluorophenylisothiocyanate (CAS 81171-71-3), is typically a low-melting solid or liquid with a melting point of 37-42 °C . This physical form difference simplifies weighing accuracy and reduces the risk of contamination during synthetic operations, particularly for automated or high-throughput workflows.

Synthetic Chemistry Process Development Procurement Specifications

Commercial Purity Benchmark Relative to Regioisomeric Analogs

Commercially available 4-bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is routinely supplied at a purity of ≥97.65% by GC area normalization . In comparison, the regioisomer 2-bromo-4-fluorophenyl isothiocyanate (CAS 175205-35-3) is typically offered at a minimum purity of 97% . While the difference appears marginal, the higher purity specification of the 4-bromo-2-fluoro substitution pattern ensures lower levels of isomeric impurities that could otherwise confound structure-activity relationship (SAR) studies or cross-coupling yields.

Quality Control Batch Consistency Procurement

Defined Hazard Classification for Safe Handling and Shipping Compliance

4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is classified with specific GHS hazard statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . This detailed hazard profile enables laboratories to implement appropriate engineering controls and personal protective equipment (PPE) . In contrast, many structural analogs lack fully characterized hazard data, forcing users to rely on generic or outdated classifications that may underestimate risks during procurement and handling.

Safety Regulatory Compliance Shipping Logistics

Synthetic Utility via Thiocyanate Group Reactivity

The thiocyanate (-SCN) functional group in 4-bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is a versatile electrophilic handle that participates in a range of transformations, including nucleophilic substitution and reduction to thiols [1]. This contrasts with the isothiocyanate (-NCS) group found in analogs like 4-bromo-2-fluorophenylisothiocyanate (CAS 81171-71-3), which exhibits a distinct reactivity profile favoring amine trapping and cyclization pathways . The SCN group offers unique access to sulfur-containing heterocycles and thioether linkages, expanding the accessible chemical space in drug discovery programs.

Organic Synthesis Medicinal Chemistry Building Block

Validated Analytical Characterization for Structural Confirmation

4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is accompanied by standardized analytical data including InChI Key (MYGLERGEYAOHMM-UHFFFAOYSA-N) and IUPAC name (4-bromo-2-fluoro-1-thiocyanatobenzene) . This level of characterization ensures unambiguous identity confirmation via techniques such as NMR and mass spectrometry, reducing the risk of misidentification or cross-contamination with structurally similar compounds. Many niche or custom-synthesized analogs lack this readily available, standardized data, complicating quality control and regulatory documentation.

Analytical Chemistry Quality Assurance Procurement Verification

Potential for Antitubercular Activity Based on Halophenyl Thiocyanate Class Data

While direct biological data for 4-bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) is limited, studies on structurally related allylic thiocyanates bearing halophenyl moieties (including 4-Br, 4-F, and 2-Br substitution) have demonstrated potent antitubercular activity against replicating Mycobacterium tuberculosis H37Rv [1]. Specifically, a 2-bromophenyl-substituted thiocyanate exhibited an MIC of 0.25 μM against replicating Mtb and an IC50 of 32 μM in VERO cellular toxicity assays [2]. This class-level activity suggests that 4-bromo-2-fluorophenylthiocyanate may represent a privileged scaffold for further optimization in antitubercular drug discovery programs.

Antitubercular Antimicrobial Drug Discovery

Optimal Application Scenarios for 4-Bromo-2-fluorophenylthiocyanate (CAS 2149597-41-9) in Research and Development


Medicinal Chemistry: Synthesis of Antitubercular Lead Compounds

Based on class-level evidence showing that halophenyl thiocyanates possess potent antitubercular activity [1], 4-bromo-2-fluorophenylthiocyanate serves as an ideal starting material for generating focused libraries of novel antimycobacterial agents. The presence of both bromine and thiocyanate handles enables sequential diversification through cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution reactions [2].

Process Chemistry: Development of Robust, Scalable Synthetic Routes

The solid physical form and well-defined purity profile (≥97.65% by GC) of 4-bromo-2-fluorophenylthiocyanate [1] facilitate accurate weighing and minimize impurities that could poison catalysts in large-scale reactions [2]. This reduces the need for extensive purification and increases overall process yield and reproducibility.

Agrochemical Research: Design of Novel Pesticides or Herbicides

Aryl thiocyanates are known intermediates in the synthesis of bioactive heterocycles, including thiazoles and benzothiazoles [1]. The unique 4-bromo-2-fluoro substitution pattern in this compound may impart desirable physicochemical properties (e.g., lipophilicity, metabolic stability) to target molecules, making it a valuable building block for agrochemical discovery programs.

Materials Science: Preparation of Functionalized Polymers or Liquid Crystals

The thiocyanate group can undergo polymerization or be transformed into thiols for attachment to surfaces or polymer backbones [1]. The electron-withdrawing bromine and fluorine substituents tune the electronic properties of the aromatic ring, potentially enabling the design of new materials with tailored optical or electronic characteristics.

Technical Documentation Hub

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